molecular formula C14H7Cl2NO2S2 B11970064 (5E)-5-[[5-(2,5-dichlorophenyl)-2-furyl]methylene]-2-thioxo-thiazolidin-4-one

(5E)-5-[[5-(2,5-dichlorophenyl)-2-furyl]methylene]-2-thioxo-thiazolidin-4-one

Cat. No.: B11970064
M. Wt: 356.2 g/mol
InChI Key: PQCBMLVRDBJEMS-WUXMJOGZSA-N
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Description

5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone ring fused with a furan ring and substituted with a dichlorophenyl group

Preparation Methods

The synthesis of 5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE typically involves the reaction of 2,5-dichlorobenzaldehyde with 2-furylmethylidene-1,3-thiazolidin-4-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like ethanol. The mixture is heated and refluxed for several hours to yield the desired product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group, using reagents such as sodium methoxide.

    Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.

Scientific Research Applications

5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE involves its interaction with cellular targets, leading to the inhibition of specific enzymes or receptors. The dichlorophenyl group enhances its binding affinity to these targets, while the thiazolidinone ring plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of 5-((5-(2,5-DICHLOROPHENYL)-2-FURYL)METHYLENE)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE lies in its combined structural features, which contribute to its diverse range of applications and biological activities.

Properties

Molecular Formula

C14H7Cl2NO2S2

Molecular Weight

356.2 g/mol

IUPAC Name

(5E)-5-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H7Cl2NO2S2/c15-7-1-3-10(16)9(5-7)11-4-2-8(19-11)6-12-13(18)17-14(20)21-12/h1-6H,(H,17,18,20)/b12-6+

InChI Key

PQCBMLVRDBJEMS-WUXMJOGZSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C/3\C(=O)NC(=S)S3)Cl

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C3C(=O)NC(=S)S3)Cl

Origin of Product

United States

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